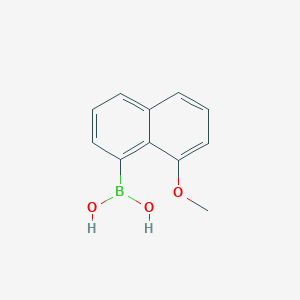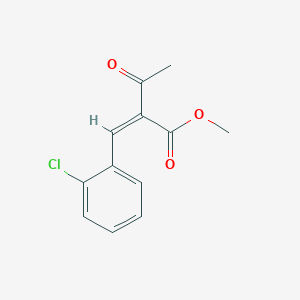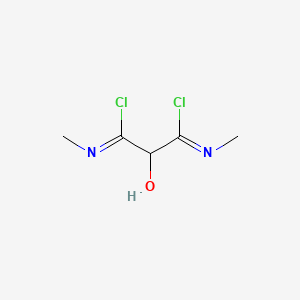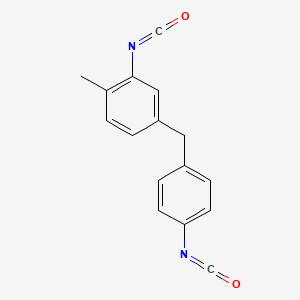
Dexamethasone 21-linolelaidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone 21-linolelaidate is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties. This compound is formed by esterifying dexamethasone with linolelaidic acid, a trans-isomer of linoleic acid. The modification aims to enhance the pharmacokinetic properties and therapeutic efficacy of dexamethasone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-linolelaidate typically involves the esterification of dexamethasone with linolelaidic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under anhydrous conditions to prevent hydrolysis and is typically performed at room temperature to maintain the integrity of the reactants.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dexamethasone 21-linolelaidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group in dexamethasone to a hydroxyl group.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield dexamethasone and linolelaidic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Hydrolysis is typically carried out using dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated dexamethasone derivatives.
Reduction: Reduced dexamethasone with a hydroxyl group.
Substitution: Free dexamethasone and linolelaidic acid.
Scientific Research Applications
Dexamethasone 21-linolelaidate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the stability of ester linkages.
Biology: Investigated for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as its enhanced pharmacokinetic properties compared to dexamethasone.
Industry: Utilized in the development of drug delivery systems, such as nanoparticles and microparticles, to improve the bioavailability and therapeutic efficacy of dexamethasone.
Mechanism of Action
Dexamethasone 21-linolelaidate exerts its effects by binding to the glucocorticoid receptor, leading to the modulation of gene expression. This interaction results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The esterification with linolelaidic acid enhances the compound’s lipophilicity, allowing for better cellular uptake and prolonged action.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid with similar therapeutic effects but different pharmacokinetic properties.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications but lower potency.
Uniqueness
Dexamethasone 21-linolelaidate is unique due to its esterification with linolelaidic acid, which enhances its pharmacokinetic profile. This modification allows for improved cellular uptake, prolonged action, and potentially reduced side effects compared to dexamethasone.
Properties
CAS No. |
58769-04-3 |
|---|---|
Molecular Formula |
C40H59FO6 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H59FO6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36(45)47-28-35(44)40(46)29(2)25-33-32-22-21-30-26-31(42)23-24-37(30,3)39(32,41)34(43)27-38(33,40)4/h9-10,12-13,23-24,26,29,32-34,43,46H,5-8,11,14-22,25,27-28H2,1-4H3/b10-9-,13-12- |
InChI Key |
JCTITVWENFVLBV-UTJQPWESSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


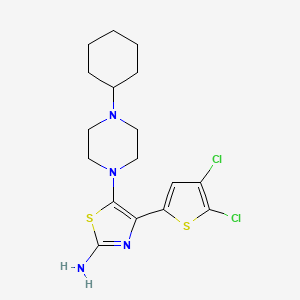
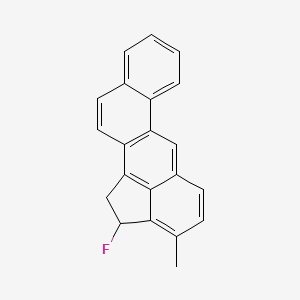
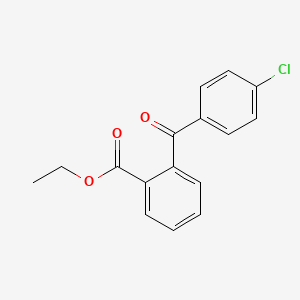
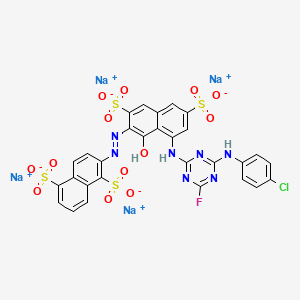
![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
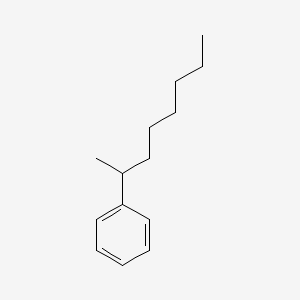
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

